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Compound of Interest

Compound Name: 6-Bromo-5-chloropicolinic acid
CAS No.: 1214328-42-3
Cat. No.: B595903
Get Quote
. J

CAS Number: 1214328-42-3 IUPAC Name: 6-Bromo-5-chloropyridine-2-carboxylic acid
Molecular Formula: CeH3BrCINO2 Molecular Weight: 236.45 g/mol

Executive Summary

6-Bromo-5-chloropicolinic acid is a highly functionalized pyridine building block. Its value lies
in the orthogonal reactivity of its three functional groups:

o C2-Carboxylic Acid: Amenable to amidation or esterification for scaffold attachment.

+ C6-Bromine: Highly reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings (adjacent to
the ring nitrogen).

¢ C5-Chlorine: Less reactive, allowing for sequential cross-coupling strategies (e.g., late-stage
diversification).

Achieving the specific 6-bromo-5-chloro substitution pattern is synthetically challenging due to
the directing effects on the pyridine ring. Direct halogenation of picolinic acid often yields the 3-
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or 4-isomers or inseparable mixtures. Therefore, this guide presents a regioselective bottom-up
approach starting from 6-methyl-2-pyridone.

Retrosynthetic Analysis

To ensure the correct 5-Cl, 6-Br placement relative to the 2-COOH, we disconnect the
carboxylic acid back to a methyl group. This simplifies the target to 2-bromo-3-chloro-6-
methylpyridine.

o Disconnection 1: Oxidation of the C6-methyl group to the C2-carboxylic acid (Renumbering:
Old C6 becomes New C2).

e Disconnection 2: Introduction of the Chlorine atom via Sandmeyer reaction from an amine.
e Disconnection 3: Introduction of the Bromine atom via dehydrative bromination of a pyridone.
o Starting Material:6-Methyl-2-pyridone (Commercially available, inexpensive).

Regiochemical Logic: The nitration of 6-methyl-2-pyridone favors the 3-position (ortho to the
hydroxyl/carbonyl and para to the methyl), establishing the correct framework for the final 5-
chloro substituent.

Nitration Reduction & Sandmeyer Oxidation
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Figure 1: Retrosynthetic pathway leveraging the ortho-directing power of the pyridone oxygen
to secure the C3 (final C5) position.

Primary Synthesis Pathway

This pathway consists of five robust steps. The numbering of the pyridine ring changes in the
final step; for Steps 1-4, we refer to the 6-methylpyridine numbering.

Step 1: Nitration of 6-Methyl-2-pyridone
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Objective: Introduce a nitrogen handle at C3 (which will become the C5-chloro).
e Reagents: Fuming HNOs, H2SOa.

e Mechanism: Electrophilic aromatic substitution. The 2-pyridone tautomer directs incoming
electrophiles to the 3 and 5 positions. The 3-position is favored due to the electron-donating
methyl group at 6 (para-directing relative to itself, but the hydroxyl/amide is the dominant
director).

e Outcome: Mixture of 3-nitro (major) and 5-nitro (minor). The 3-nitro isomer is separated by
recrystallization.

Step 2: Bromination (Dehydroxy-bromination)

Objective: Convert the C2-carbonyl/hydroxyl into a reactive C2-bromide (which will become the
C6-bromide).

o Reagents: POBrs (Phosphorus oxybromide) or POCIs/LIBr.
e Conditions: 100-110°C, neat or in toluene.

e Product:2-Bromo-6-methyl-3-nitropyridine.

Step 3: Reduction of the Nitro Group

Objective: Reveal the amine for Sandmeyer functionalization.
e Reagents: Iron powder (Fe) in Acetic Acid (AcOH) or Hz/Pd-C.
e Conditions: Reflux (Fe/AcOH) or RT (Hydrogenation).

e Product:3-Amino-2-bromo-6-methylpyridine.

Step 4: Sandmeyer Chlorination

Objective: Install the chlorine atom at C3.

e Reagents: NaNOz, HCI, CuCl (Copper(l) chloride).
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e Mechanism: Formation of the diazonium salt followed by radical-nucleophilic substitution.
e Product:2-Bromo-3-chloro-6-methylpyridine.

o Note: This intermediate has the correct relative substitution pattern: Methyl (6), ClI (3), Br

2).

Step 5: Oxidation of the Methyl Group

Objective: Convert the C6-methyl into the carboxylic acid.

e Reagents: KMnOas (Potassium permanganate), Water/Pyridine buffer.

e Renumbering: The carbon bearing the new COOH group becomes C2 (IUPAC priority).
o Old C6 (Methyl) - New C2 (COOH)
o Old C3 (Chloro) - New C5 (Chloro)
o Old C2 (Bromo) — New C6 (Bromo)

o Final Product:6-Bromo-5-chloropicolinic acid.

Experimental Protocols
Protocol A: Synthesis of 2-Bromo-3-chloro-6-
methylpyridine (Intermediate)

 Nitration: Dissolve 6-methyl-2-pyridone (10.9 g, 200 mmol) in conc. H2SO4 (30 mL). Cool to
0°C. Add fuming HNOs (10 mL) dropwise. Stir at 0°C for 1 h, then warm to RT for 2 h. Pour
onto ice. Filter the yellow precipitate. Recrystallize from ethanol to isolate 3-nitro-6-methyl-2-
pyridone (Yield: ~60%).

e Bromination: Mix the 3-nitro intermediate (5.0 g, 32 mmol) with POBrs (15.0 g, 52 mmol).
Heat to 110°C for 3 h. Cool, quench carefully with ice water, and neutralize with Na2COs.
Extract with EtOAc.[1] Purify via silica gel chromatography (Hex/EtOAc) to yield 2-bromo-3-
nitro-6-methylpyridine.
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e Reduction: Suspend the nitro-bromide (4.0 g) in AcOH (40 mL) and water (10 mL). Add Iron
powder (5.0 g) in portions at 80°C. Reflux for 2 h. Filter through Celite. Neutralize filtrate and
extract with DCM.[2] Yields 3-amino-2-bromo-6-methylpyridine.

o Sandmeyer: Dissolve the amine (3.0 g) in conc. HCI (15 mL) at 0°C. Add NaNO2z (1.2gin5
mL H20) dropwise to form the diazonium salt. Stir for 30 min. Add this solution dropwise to a
solution of CuClI (1.8 g) in conc. HCI (10 mL) at 0°C. Warm to 60°C for 1 h. Extract with
DCM.[2] Product: 2-Bromo-3-chloro-6-methylpyridine.

Protocol B: Oxidation to 6-Bromo-5-chloropicolinic Acid

e Setup: In a 500 mL flask, dissolve 2-bromo-3-chloro-6-methylpyridine (2.06 g, 10 mmol) in
water (50 mL) and pyridine (10 mL).

e Oxidation: Heat to 80°C. Add KMnOas (4.74 g, 30 mmol) in portions over 2 hours.

o Workup: Reflux for an additional 3 hours. Cool to RT. Filter off the MnO2 solids through a
Celite pad. Wash the pad with hot water.

« |solation: Acidify the filtrate with 1N HCI to pH 2-3. The product, 6-Bromo-5-chloropicolinic
acid, precipitates as a white/off-white solid.

 Purification: Filter, wash with cold water, and dry under vacuum.
o Yield: Typically 50-65%.

o Characterization: *H NMR (DMSO-de) 6 13.5 (br s, 1H), 8.25 (d, 1H), 8.10 (d, 1H). (Signals
correspond to H3 and H4 protons).

Critical Process Parameters (CPP)
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Parameter Setting Rationale

Higher temperatures promote
Nitration Temp 0-25°C dinitration or oxidation of the

methyl group.

Phosphorus oxybromide

hydrolyzes rapidly; aged
POBr3 Quality Fresh/Dry yarow P y J

reagent leads to incomplete

conversion.

Diazonium intermediates of
] aminopyridines are unstable;
Sandmeyer Temp < 5°C (Diazo)
keep cold to prevent phenol

formation.

Acidic KMnOa4 can cause
o ) debromination or ring
Oxidation pH Neutral/Basic ] o
degradation. Pyridine acts as a

buffer/co-solvent.

Visualization of the Pathway[1]
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Figure 2: Forward synthesis workflow. Note the renumbering occurs at the final oxidation step.

Safety & Scalability

o Diazonium Salts: The intermediate in Step 4 is potentially explosive if dried. Process in

solution and quench carefully.

e Phosphorus Oxybromide: Corrosive and reacts violently with water. Use essentially dry

glassware and quench with ice slowly.
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Scalability: This route is preferred for scale-up over lithiation routes (which require -78°C and
pyrophoric BuLi) because it uses standard reactors and temperature ranges (-10°C to
110°C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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